molecular formula C18H14ClN3OS2 B2635421 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(thiophen-2-ylmethyl)acetamide CAS No. 897457-88-4

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(thiophen-2-ylmethyl)acetamide

Cat. No. B2635421
CAS RN: 897457-88-4
M. Wt: 387.9
InChI Key: HLRRJOKIEOUTIN-UHFFFAOYSA-N
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Description

The compound “2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(thiophen-2-ylmethyl)acetamide” is an imidazothiazole derivative . It is related to the compound “6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde”, which has a molecular weight of 262.72 .


Synthesis Analysis

A series of arylidenehydrazide compounds were synthesized from [6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid hydrazide . The synthesis process involved the use of microwave-assisted synthesis .


Molecular Structure Analysis

The molecular structure of the related compound “6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde” has a linear formula of C12H7ClN2OS .


Chemical Reactions Analysis

The compound was synthesized from [6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid hydrazide . The synthesis process involved the use of microwave-assisted synthesis .


Physical And Chemical Properties Analysis

The related compound “6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde” has a melting point of 192 - 195°C . The compound synthesized using microwave-assisted synthesis has a mass spectrometry (MS) m/z value of 340.00 .

Scientific Research Applications

Anticancer Agent

This compound has been synthesized and evaluated as a potential anticancer agent . Specifically, it has shown broad-spectrum antiproliferative activity against various tested cell lines, including ovarian cancer (OVCAR-3), colon cancer (HCT-15), renal cancer (CAKI-1 and UO-31), and leukemia (CCRF-CEM and SR) .

Antifungal Activity

Imidazothiazole derivatives, which include this compound, have been noted for their antifungal properties . This makes them potential candidates for the development of new antifungal drugs.

Antitubercular Activity

Imidazothiazole derivatives have also been studied for their antitubercular activity . This suggests that this compound could potentially be used in the treatment of tuberculosis.

Antipsychotic Properties

Research has indicated that imidazothiazole derivatives may have antipsychotic properties . This opens up the possibility of using this compound in the development of new antipsychotic medications.

Antiviral Activity

Imidazothiazole derivatives have been found to exhibit antiviral activities . This suggests that this compound could be used in the development of new antiviral drugs.

Neuroprotective Properties

Thiazole derivatives, which include this compound, have been studied for their neuroprotective properties . This suggests potential applications in the treatment of neurodegenerative diseases.

Antioxidant Properties

Thiazole derivatives have been studied for their antioxidant properties . This suggests that this compound could potentially be used in the development of new antioxidant drugs.

Analgesic and Anti-inflammatory Properties

Thiazole derivatives have also been studied for their analgesic and anti-inflammatory properties . This suggests potential applications in the treatment of pain and inflammation.

Mechanism of Action

The compound is known to stimulate human constitutive androstane receptor (CAR) nuclear translocation . It displays more than 100-fold selectivity over PXR receptors and has no activity at LXR, ERα, ERβ, PPAR, RAR, FXR, VDR, and THR .

Safety and Hazards

The related compound “6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde” has been classified with the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H312, and H332 .

Future Directions

The compound has shown potential as an inhibitor against MDA-MB-231 with an IC50 value of 1.4 μM, compared with sorafenib (IC50 = 5.2 μM), and showed more selectivity against MDA-MB-231 than the HepG2 cell line (IC50 = 22.6 μM) . This suggests potential future directions in the development of novel molecules to treat cancer.

properties

IUPAC Name

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3OS2/c19-13-5-3-12(4-6-13)16-10-22-14(11-25-18(22)21-16)8-17(23)20-9-15-2-1-7-24-15/h1-7,10-11H,8-9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRRJOKIEOUTIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(thiophen-2-ylmethyl)acetamide

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